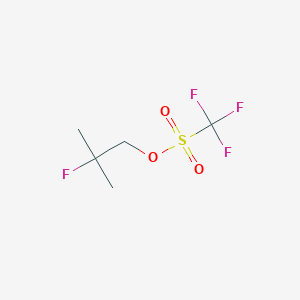

2-Fluoro-2-methylpropyl trifluoromethanesulfonate

Vue d'ensemble

Description

Molecular Structure Analysis

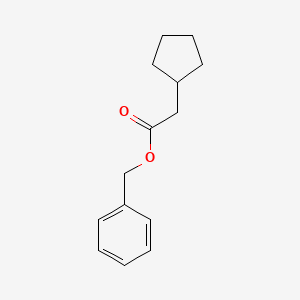

The IUPAC name for this compound is 2-fluoro-2-methylpropyl trifluoromethanesulfonate . The InChI code for the compound is 1S/C5H8F4O3S/c1-4(2,6)3-12-13(10,11)5(7,8)9/h3H2,1-2H3 .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a storage temperature of -10 degrees Celsius .Applications De Recherche Scientifique

Fluorination Reactions in Organic Chemistry

2-Fluoro-2-methylpropyl trifluoromethanesulfonate plays a significant role in fluorination reactions within organic chemistry. For example, Mori and Morishima (1994) explored fluorination reactions at C-5 of 3-O-benzyl-6-deoxy-1,2-O-isopropylidenehexofuranoses, highlighting the versatility of fluorination agents in synthesizing complex organic molecules (Mori & Morishima, 1994).

Synthesis of Electrophilic Fluorination Compounds

The synthesis of novel fluorination compounds like trifluoromethanesulfonyl hypofluorite, as investigated by Appelman and Jache (1993), is another application. They synthesized this compound using cesium trifluoromethanesulfonate, indicating the utility of trifluoromethanesulfonates in creating unique fluorinating agents (Appelman & Jache, 1993).

Applications in Organic Synthesis

Furin and Fainzil’berg (2000) provided an overview of N-fluoro amines and their analogues as fluorinating reagents in organic synthesis, demonstrating the broad application of fluorinating compounds in this field (Furin & Fainzil’berg, 2000).

Advanced Chemical Reactions

Medley and Movassaghi (2009) described the electrophilic activation of secondary amides with trifluoromethanesulfonic anhydride, a process that could involve 2-fluoro-2-methylpropyl trifluoromethanesulfonate in complex chemical synthesis (Medley & Movassaghi, 2009).

Radiochemical Synthesis

Chesis and Welch (1990) discussed the use of triflates in 18F-radiolabeling of amines, a process vital in radiochemical synthesis for medical applications (Chesis & Welch, 1990).

Structural and Configurational Studies

Research by Raabe, Gais, and Fleischhauer (1996) on the effect of fluorination on the structure and configurational stability of α-sulfonyl carbanions underscores the importance of fluorinated compounds in understanding chemical structures and reactions (Raabe, Gais, & Fleischhauer, 1996).

Photoredox Catalysis

Yu, Xu, and Qing (2016) reported the application of methyl fluorosulfonyldifluoroacetate under visible light photoredox conditions, a process that could involve related trifluoromethanesulfonate compounds (Yu, Xu, & Qing, 2016).

Structural Analysis of Fluorinating Agents

Banks, Besheesh, and Pritchard (2003) conducted structural analysis of N-fluoropyridinium trifluoromethanesulfonate, demonstrating the importance of such compounds in the detailed study of molecular structures (Banks, Besheesh, & Pritchard, 2003).

Synthesis of Multifunctional Compounds

Dyer, Baceiredo, and Bertrand (1996) synthesized stable multifunctional C-phosphonio phosphorus vinyl ylides using trifluoromethanesulfonic acid, demonstrating the compound's utility in synthesizing multifunctional materials (Dyer, Baceiredo, & Bertrand, 1996).

Historical Development of Fluorinating Agents

Umemoto, Yang, and Hammond (2021) reviewed the historical development of N-F fluorinating agents, highlighting the evolution and significance of such compounds in scientific research (Umemoto, Yang, & Hammond, 2021).

Applications in Medicinal Chemistry and Material Science

Zhang et al. (2014) discussed the synthesis, reactivity, and applications of difluoromethylation and trifluoromethylation reagents derived from tetrafluoroethane β-sultone in medicinal chemistry and materials science, indicating the wide range of applications for these compounds (Zhang et al., 2014).

Electrochemical Studies

Fujinaga and Sakamoto (1977) conducted electrochemical studies of sulfonates in non-aqueous solvents, including trifluoromethanesulfonic acid, highlighting its significance in understanding acid strength and dissociation in various solvents (Fujinaga & Sakamoto, 1977).

Safety and Hazards

The compound is classified as dangerous with hazard statements H226, H302, H312, H314, H332, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Propriétés

IUPAC Name |

(2-fluoro-2-methylpropyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F4O3S/c1-4(2,6)3-12-13(10,11)5(7,8)9/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFXAMILNHYNSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COS(=O)(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-2-methylpropyl trifluoromethanesulfonate | |

CAS RN |

145349-17-3 | |

| Record name | 2-Fluoro-2-methylpropyltrifluoromethylsulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2767680.png)

![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2767687.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2767689.png)

![N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2767692.png)

![3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]isoxazole](/img/structure/B2767693.png)

![8-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2767699.png)